Ethyl diazoacetate

Catalog No.
S525891
CAS No.
623-73-4
M.F
C4H6N2O2
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl diazoacetate

CAS Number

623-73-4

Product Name

Ethyl diazoacetate

IUPAC Name

ethyl 2-diazoacetate

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3

InChI Key

YVPJCJLMRRTDMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=[N+]=[N-]

solubility

Soluble in DMSO

Synonyms

Diazoacetic ester; AI3-52121; CCRIS 1403; EINECS 210-810-8; Ethoxycarbonyldiazomethane; Ethyl diazoacetate;

Canonical SMILES

CCOC(=O)C=[N+]=[N-]

The exact mass of the compound Ethyl diazoacetate is 114.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ethyl diazoacetate (EDA) is a highly reactive, commercially essential acceptor-only carbene precursor widely utilized in cyclopropanation, X-H insertion (where X = N, O, S), and C-H functionalization. As a primary aliphatic diazo ester, EDA offers a critical balance of electrophilicity and steric accessibility that drives efficient catalytic turnover in transition-metal and biocatalytic systems . In procurement and industrial scale-up, EDA is predominantly sourced as a stabilized solution (typically 10–15% in dichloromethane or toluene) to mitigate the severe explosive hazards associated with the neat liquid. Buyers prioritize EDA over bulkier analogs (like tert-butyl diazoacetate) or doubly stabilized derivatives (like diethyl diazomalonate) when seeking maximum reactivity toward unactivated substrates, optimal fit in engineered enzyme pockets, and cost-effective scalability for pharmaceutical intermediates and agrochemicals.

Substituting ethyl diazoacetate with closely related diazo compounds fundamentally alters reaction kinetics, stereoselectivity, and process safety. While methyl diazoacetate (MDA) shares a similar steric profile, it exhibits higher volatility and slightly inferior enantiomeric discrimination in highly tuned asymmetric C-H insertions[1]. Conversely, bulkier alternatives like tert-butyl diazoacetate (t-BDA) often disrupt chiral induction in biocatalytic systems and exhibit slower reaction rates with hindered substrates. Furthermore, substituting EDA with doubly stabilized carbenes, such as diethyl diazomalonate, drastically reduces electrophilicity, leading to complete reaction failure in the cyclopropanation of unactivated olefins like ethylene [2]. Consequently, EDA remains non-interchangeable for processes requiring an optimal combination of high carbene reactivity, acceptable steric clearance, and established scalable safety protocols.

Reactivity in Unactivated Olefin Cyclopropanation

EDA demonstrates superior electrophilicity compared to doubly stabilized diazo compounds when reacting with unactivated gaseous olefins. In the IPrAuCl/NaBArF4-catalyzed cyclopropanation of ethylene, EDA successfully yields ethyl cyclopropanecarboxylate. In stark contrast, attempting the same reaction with diethyl diazomalonate results in complete failure to form the cyclopropane, yielding only unreacted starting material and carbene dimerization byproducts [1].

Evidence DimensionCyclopropanation yield with unactivated ethylene
Target Compound Data70% yield (EDA-based)
Comparator Or BaselineDiethyl diazomalonate (0% yield, no cyclopropane detected)
Quantified Difference70% absolute yield advantage
ConditionsIPrAuCl/NaBArF4 catalyst, 8 bar ethylene, dichloromethane, room temperature

Buyers targeting the functionalization of unactivated or challenging olefins must procure EDA, as doubly stabilized diazo analogs lack the requisite reactivity.

Stereoselectivity in Biocatalytic Carbene Transfer

The steric profile of the diazo ester is a critical determinant of selectivity in emerging biocatalytic carbene transfer reactions. In the engineered myoglobin-catalyzed (Mb(H64V,V68A)) cyclopropanation of styrene, EDA provides high chiral induction. Substituting EDA with the bulkier tert-butyl diazoacetate (t-BDA) causes a severe mismatch within the enzyme's active site, drastically reducing both diastereoselectivity and enantioselectivity [1].

Evidence DimensionDiastereoselectivity (de) and enantioselectivity (ee)
Target Compound DataHigh selectivity (standard baseline for the optimized enzyme)
Comparator Or Baselinetert-Butyl diazoacetate (reduced to 82% de and 58% ee)
Quantified DifferenceSignificant loss of chiral induction with the bulkier t-BDA
ConditionsMb(H64V,V68A) catalyst, styrene substrate

For pharmaceutical synthesis relying on engineered metalloenzymes, EDA is required to maintain the precise steric fit necessary for high enantiomeric excess.

Enantiomeric Discrimination in C-H Functionalization

In highly optimized asymmetric intermolecular C-H insertion reactions, the choice of the ester alkyl group subtly but measurably impacts chiral discrimination. Using an Ir(III)-bis(imidazolinyl)phenyl catalyst for the C-H functionalization of phthalan, EDA achieves an optimal enantiomeric ratio. Substituting EDA with methyl diazoacetate (MDA) results in a measurable drop in enantioselectivity, indicating that the ethyl group provides a superior steric interaction with the chiral catalyst pocket[1].

Evidence DimensionEnantiomeric ratio (er) in C-H insertion
Target Compound Data95:5 er (81% yield)
Comparator Or BaselineMethyl diazoacetate (94:6 er)
Quantified Difference1-point improvement in er with EDA
ConditionsIr(III)-phebox catalyst, phthalan substrate

In late-stage functionalization or API synthesis where maximizing enantiomeric excess is critical, EDA offers a quantifiable selectivity advantage over the methyl analog.

Processability and Industrial Handling Safety

Neat diazo compounds present severe thermal and impact hazards, making them unsuitable for standard industrial transport and scale-up. Neat EDA possesses a highly exothermic decomposition profile. To enable safe procurement and processability, EDA is commercially supplied as a stabilized solution (e.g., 10-15% in dichloromethane or toluene). This formulation prevents detonation and allows for safe integration into continuous flow microreactors, achieving production scales that are impossible with neat diazo liquids [1].

Evidence DimensionThermal stability and handling safety
Target Compound DataStabilized EDA solution (safe for transport and continuous flow synthesis)
Comparator Or BaselineNeat EDA (highly explosive, ΔHD = -602 J/g, hazardous to distill)
Quantified DifferenceElimination of detonation risk during standard handling
ConditionsCommercial formulation (10-15% in solvent) vs neat isolation

Buyers must specify stabilized EDA solutions to comply with process safety regulations and enable scalable manufacturing without extreme explosion risks.

Continuous Flow Synthesis of Pharmaceutical Intermediates

Utilizing stabilized EDA solutions in microreactors to safely perform scalable cyclopropanations and X-H insertions without accumulating hazardous volumes of neat diazo intermediates [1].

Biocatalytic Asymmetric Cyclopropanation

Employing EDA with engineered metalloenzymes (e.g., myoglobin variants) where its specific steric profile is required to achieve high enantiomeric excess, unlike bulkier tert-butyl analogs[2].

Functionalization of Unactivated Olefins

Using EDA in transition-metal catalyzed reactions (e.g., gold catalysis) to cyclopropanate challenging substrates like ethylene, where doubly stabilized diazo compounds fail to react[3].

Precision Enantioselective C-H Insertion

Selecting EDA over methyl diazoacetate in iridium-catalyzed C-H functionalization to maximize the enantiomeric ratio in the synthesis of complex chiral building blocks [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

114.0429

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N84B835FMR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

623-73-4

Wikipedia

Ethyl diazoacetate

Dates

Last modified: 08-15-2023
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